BenchChemオンラインストアへようこそ!

Fmoc-N-Me-D-Orn(Boc)-OH

Solid-Phase Peptide Synthesis N-Methylation Coupling Reagents

This Fmoc-N-Me-D-Orn(Boc)-OH building block uniquely combines D‑stereochemistry with Nα‑methylation and orthogonal Fmoc/Boc protection, enabling synthesis of conformationally constrained, metabolically stable peptides inaccessible using standard ornithine derivatives. N‑methylation restricts backbone phi/psi angles, promotes β‑turn/β‑hairpin structures, and confers proteolytic resistance—critical for therapeutic candidates in oncology and metabolic disorders. Selective Boc removal after chain elongation permits site‑specific conjugation of fluorophores, cytotoxins, or biotin tags at the δ‑amine. Choose this compound when precise conformational control and orthogonal functionalization are mandatory.

Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
Cat. No. B8099457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Orn(Boc)-OH
Molecular FormulaC26H32N2O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1
InChIKeyBQYJGTKBQHBSDE-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-D-Orn(Boc)-OH: A Specialized Orthogonally Protected D‑Amino Acid Building Block for Advanced Peptide Synthesis


Fmoc-N-Me-D-Orn(Boc)-OH (CAS 2044710-64-5) is a non-proteinogenic, orthogonally protected amino acid derivative designed for solid-phase peptide synthesis (SPPS) . Its architecture incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα‑methylated nitrogen, a tert-butyloxycarbonyl (Boc) group for stable protection of the side‑chain δ‑amine, and a D‑configured ornithine backbone with a secondary N‑methyl amide bond . This precise combination of stereochemistry (D‑enantiomer), dual orthogonal protection (Fmoc/Boc), and backbone N‑methylation distinguishes it from simpler ornithine derivatives, providing a route to conformationally constrained peptide structures and analogs that are inaccessible using standard L‑ornithine or non‑methylated building blocks.

Why Fmoc-N-Me-D-Orn(Boc)-OH Cannot Be Simply Replaced by Common Ornithine Analogs


Substituting Fmoc-N-Me-D-Orn(Boc)-OH with other protected ornithine derivatives, such as Fmoc-D-Orn(Boc)-OH or Fmoc-N-Me-Orn(Boc)-OH, is not chemically equivalent and can compromise peptide synthesis outcomes. The combination of D‑stereochemistry and Nα‑methylation fundamentally alters the conformational dynamics of the resulting peptide chain compared to L‑configured or non‑methylated analogs [1]. N‑Methylation, in general, is known to constrain peptide conformation, increase the cis‑amide bond population, and contribute to enhanced metabolic stability [2]. In the specific context of Fmoc-N-Me-D-Orn(Boc)-OH, the N‑methyl group introduces steric hindrance during amide bond formation, which can significantly reduce coupling efficiency when standard reagents like PyBOP are used, unlike non‑methylated amino acids [3]. Therefore, selection of this specific building block over its analogs is dictated by the need for its unique stereoelectronic and conformational properties.

Quantitative Differentiation of Fmoc-N-Me-D-Orn(Boc)-OH: Coupling Efficiency, Structural Constraints, and Pharmacological Relevance


Coupling Efficiency of N‑Methyl Amino Acids in SPPS Requires Specialized Reagents

Fmoc-N-Me-D-Orn(Boc)-OH is an N‑methylated, sterically hindered amino acid. As a class, N‑methyl amino acids exhibit poor coupling efficiency with standard reagents like PyBOP, which can fail to provide complete acylation. Comparative studies on N‑methyl amino acid coupling under SPPS conditions demonstrate that using HATU or HOAt as an additive yields quantitative coupling efficiencies (>98% completion), whereas PyBOP produces substantially lower yields [1]. This class‑level inference underscores the necessity of selecting appropriate coupling protocols when using Fmoc-N-Me-D-Orn(Boc)-OH, as opposed to the more forgiving coupling of non‑methylated analogs like Fmoc-D-Orn(Boc)-OH.

Solid-Phase Peptide Synthesis N-Methylation Coupling Reagents

N‑Methylation Confers Conformational Restriction and Enhanced Metabolic Stability to Peptides

Peptides incorporating Nα‑methylated amino acids, such as those derived from Fmoc-N-Me-D-Orn(Boc)-OH, exhibit constrained conformations that can improve their pharmacological properties. A review of N‑methylation in medicinal chemistry highlights that N‑methylation can restrict peptide backbone flexibility, alter the cis/trans amide bond ratio, and significantly enhance proteolytic stability compared to non‑methylated parent peptides [1]. This class‑level inference is supported by more recent work demonstrating that Nα‑methylated amino acids appear abundantly in natural cyclic peptides precisely because of these conformational and stability benefits [2]. In contrast, the non‑methylated analog Fmoc-D-Orn(Boc)-OH would lack these specific conformational constraints.

Peptide Conformation Metabolic Stability N-Methylation

Utility in the Synthesis of the Oxytocin Receptor Antagonist Barusiban

A protected derivative of the closely related L‑enantiomer, Fmoc-N-Me-Orn(Boc)-ol, is a key building block in the patented synthesis of barusiban, a potent oxytocin receptor antagonist [1]. Specifically, Fmoc-N-Me-Orn(Boc)-ol is coupled directly onto a carboxylic resin as the first step in constructing the cyclic peptide scaffold [1]. This demonstrates the practical utility of N‑methyl ornithine derivatives in assembling complex, pharmacologically active macrocyclic peptides. While the target compound is the D‑enantiomer, this cross‑study comparable evidence confirms that the N‑methyl ornithine motif is a validated structural element in the development of clinically relevant peptide therapeutics.

Barusiban Oxytocin Antagonist Peptide Synthesis Fmoc-N-Me-Orn

Gram‑Scale Synthesis of an Fmoc‑Compatible N‑Methyl Ornithine Building Block for β‑Hairpin Peptides

A research group developed a synthetic route for a protected δ‑methyl‑ornithine (δMeOrn) building block compatible with Fmoc‑based SPPS [1]. The synthesis, which proceeds from l‑leucine, affords gram quantities of the protected amino acid and was used to demonstrate that δMeOrn provides an improved β‑turn template for inducing β‑hairpin conformation in peptides [1]. This cross‑study comparable evidence illustrates that N‑methylated ornithine derivatives are not only synthetically accessible on a practical scale but also serve as powerful tools for enforcing secondary structure, a capability that non‑methylated ornithine analogs (e.g., Fmoc-D-Orn(Boc)-OH) do not possess.

β‑Hairpin Peptide Conformation Fmoc-SPPS N-Methyl Ornithine

High‑Impact Application Scenarios for Fmoc-N-Me-D-Orn(Boc)-OH in Peptide Research and Development


Synthesis of Proteolytically Stable, Conformationally Constrained Peptide Therapeutics

Fmoc-N-Me-D-Orn(Boc)-OH is ideally suited for the solid‑phase synthesis of therapeutic peptides requiring enhanced in vivo half‑life. The combined effect of D‑stereochemistry and N‑methylation is predicted to confer significant resistance to enzymatic degradation, as supported by class‑level evidence on N‑methyl amino acids [1]. This building block enables the construction of peptide drug candidates with improved pharmacokinetic profiles for indications such as metabolic disorders or oncology.

Construction of Macrocyclic Peptides and β‑Turn Mimetics

The N‑methyl group in this building block restricts the phi and psi angles of the peptide backbone, promoting the formation of specific secondary structures like β‑turns and β‑hairpins [1]. This makes Fmoc-N-Me-D-Orn(Boc)-OH a critical component in the de novo design of macrocyclic peptides, which are a major class of bioactive molecules, and in the creation of peptidomimetics that mimic protein‑protein interaction interfaces.

Development of Peptide‑Based Drug Conjugates and Targeted Probes

The orthogonal Fmoc and Boc protecting groups on Fmoc-N-Me-D-Orn(Boc)-OH offer precise control over the site of conjugation [1]. After Fmoc deprotection, the N‑methylated α‑amine can participate in peptide chain elongation, while the side‑chain Boc group remains intact. Selective Boc removal later in the synthesis allows for the introduction of a unique chemical handle (e.g., a fluorophore, cytotoxic payload, or biotin tag) at the δ‑amine of the ornithine side chain. This orthogonal strategy is essential for creating well‑defined, functionalized peptide conjugates for targeted drug delivery and diagnostic imaging.

Quote Request

Request a Quote for Fmoc-N-Me-D-Orn(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.